molecular formula C20H15NO2 B1346082 N-(2-Benzoylphenyl)benzamide CAS No. 29670-64-2

N-(2-Benzoylphenyl)benzamide

Cat. No.: B1346082
CAS No.: 29670-64-2
M. Wt: 301.3 g/mol
InChI Key: HMCZRNIZFJNCEY-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)benzamide (CAS 29670-64-2) is a benzamide derivative that serves as a versatile chemical reagent and synthetic intermediate in scientific research. Its primary research value lies in its role as a precursor and model compound in organic synthesis and materials science. This compound is a key starting material for the synthesis of more complex heterocyclic structures, including quinazolines and indole derivatives . Researchers also utilize this compound as a model system for studying intramolecular hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition processes in supramolecular chemistry . In the solid state, the benzoyl group of related structures contributes to the development of crystal networks through various interactions, making it a compound of interest in crystallography and materials research . Furthermore, structural analogs and benzamide derivatives are frequently explored in medicinal chemistry for a range of biological activities, highlighting the potential of this chemical scaffold in the development of new pharmacologically active compounds . According to safety data, this substance is very toxic to aquatic life with long-lasting effects . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzoylphenyl)benzamide
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InChI

InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZRNIZFJNCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10183833
Record name Benzamide, N-(2-benzoylphenyl)-
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Molecular Weight

301.3 g/mol
Source PubChem
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CAS No.

29670-64-2
Record name N-(2-Benzoylphenyl)benzamide
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Record name Benzamide, N-(2-benzoylphenyl)-
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Record name Benzamide, N-(2-benzoylphenyl)-
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Record name N-(2-BENZOYL-PHENYL)-BENZAMIDE
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Synthetic Methodologies for N 2 Benzoylphenyl Benzamide and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional methods for the formation of the amide bond in N-(2-Benzoylphenyl)benzamide rely on well-understood condensation reactions. These routes are valued for their reliability and are foundational in organic synthesis.

Amine-Acyl Chloride Condensation Strategies

The most direct and common method for synthesizing this compound is through the condensation of an amine with an acyl chloride. This reaction, a form of nucleophilic acyl substitution, involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info

In this specific synthesis, the reactants are 2-aminobenzophenone (B122507), which provides the N-(2-benzoylphenyl) portion of the molecule, and benzoyl chloride, which supplies the benzamide (B126) moiety. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. hud.ac.uk The removal of HCl drives the reaction to completion. The general mechanism proceeds through a nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final N-substituted amide product. chemguide.co.ukchemguide.co.ukyoutube.com

Table 1: Summary of Amine-Acyl Chloride Condensation

RoleCompoundStructure
Amine Nucleophile 2-AminobenzophenoneC₁₃H₁₁NO
Acylating Agent Benzoyl ChlorideC₇H₅ClO
Base (Catalyst/Scavenger) Pyridine / TriethylamineC₅H₅N / C₆H₁₅N
Product This compoundC₂₀H₁₅NO₂
Byproduct Hydrogen Chloride (HCl)HCl

This method is highly efficient due to the high reactivity of acyl chlorides. docbrown.info The reaction can often be performed at room temperature in a suitable solvent like dichloromethane (B109758) or 1,4-dioxane. nanobioletters.comcyberleninka.ru

Reactions of 2-Benzoylbenzoic Acid Derivatives with Amines

An alternative, though generally less direct, pathway to structures related to this compound begins with 2-benzoylbenzoic acid. To form the target amide, 2-benzoylbenzoic acid itself would not be the immediate precursor for the benzoyl group in a reaction with 2-aminobenzophenone. Instead, this starting material would need to be converted into the amine component of the target molecule.

This multi-step process would involve:

Conversion to an Amide: First, 2-benzoylbenzoic acid is reacted with ammonia (B1221849) to form 2-benzoylbenzamide.

Rearrangement: The resulting primary amide can then undergo a Hofmann or Curtius rearrangement. These reactions convert a primary amide into a primary amine with one fewer carbon atom, in this case yielding 2-aminobenzophenone.

Final Condensation: The newly synthesized 2-aminobenzophenone is then reacted with benzoyl chloride, as described in section 2.1.1, to produce this compound.

While chemically viable, this route is significantly more complex and less atom-economical for the specific synthesis of this compound compared to the direct condensation of commercially available 2-aminobenzophenone and benzoyl chloride.

Advanced Catalytic Synthesis Approaches

Modern synthetic chemistry has focused on developing more efficient and selective methods for modifying molecules. For this compound and its derivatives, transition metal-catalyzed C-H activation has emerged as a powerful tool for late-stage functionalization.

Transition Metal-Catalyzed C-H Activation for Functionalization

C-H activation is a strategy that allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. nih.gov In the context of this compound, the amide group can act as an intrinsic directing group, guiding a metal catalyst to a specific C-H bond, usually at the ortho position of an aromatic ring. This approach avoids the need for pre-functionalized substrates and offers high regioselectivity. researchgate.net

A prominent example of this strategy is the palladium-catalyzed ortho-acetoxylation of N-aryl amides. researchgate.net In this reaction, a palladium catalyst, typically palladium(II) acetate (B1210297) (Pd(OAc)₂), is used to selectively introduce an acetoxy group (-OAc) at the ortho position of the N-phenyl ring of this compound.

The reaction generally requires a stoichiometric oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), to regenerate the active Pd(II) or Pd(III) catalyst. The amide's nitrogen and oxygen atoms chelate to the palladium center, positioning it in close proximity to the ortho C-H bond of the N-phenyl ring, thereby facilitating its cleavage and subsequent functionalization. researchgate.net This method provides a direct route to ortho-oxygenated benzamide derivatives.

Table 2: Typical Components for Palladium-Catalyzed Ortho-Acetoxylation

ComponentExampleFunction
Substrate This compoundMolecule to be functionalized
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Facilitates C-H bond cleavage
Oxidant (Diacetoxyiodo)benzene (PhI(OAc)₂)Regenerates the active catalyst
Acetoxyl Source (Diacetoxyiodo)benzene or Acetic AcidProvides the acetoxy group
Solvent Acetic Acid, DichloroethaneReaction medium
Mechanistic Investigations of C-H Activation Pathways

The mechanism of palladium-catalyzed C-H activation directed by amide groups has been a subject of detailed study. The process is generally understood to proceed through a concerted metalation-deprotonation (CMD) pathway. researchgate.net

The key steps in the catalytic cycle are:

Coordination: The bidentate amide group of this compound coordinates to the palladium(II) catalyst.

C-H Cleavage: The palladium center facilitates the cleavage of a nearby ortho C-H bond on the N-phenyl ring. This forms a five-membered cyclometalated intermediate, often referred to as a palladacycle. This is the rate-determining step and is where the regioselectivity is established.

Oxidative Addition/Reductive Elimination: The oxidant (e.g., PhI(OAc)₂) reacts with the palladacycle. The exact sequence can vary, but it ultimately leads to the reductive elimination of the desired ortho-acetoxylated product. This step forms the new C-O bond and regenerates a palladium species that can re-enter the catalytic cycle.

These mechanistic investigations are crucial for optimizing reaction conditions and expanding the scope of C-H activation to include other functional groups beyond acetoxylation. researchgate.net

Decarboxylative Acylation Reactions Involving Benzamides

Decarboxylative acylation has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, where a carboxylic acid is used as an acyl source following the extrusion of carbon dioxide. While direct decarboxylative acylation starting from a benzamide to produce this compound is not a commonly documented route, related methodologies involving benzamides as substrates in C-H functionalization reactions have been explored.

A notable example is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides using arylglyoxylic acids as the acylating agent. nih.govacs.org This reaction represents a sophisticated approach where the amide group directs the functionalization to the ortho C-H bond of the benzamide ring. The process involves the coupling of a tertiary benzamide with an arylglyoxylic acid, which decarboxylates in situ to provide the acyl moiety. nih.gov

The reaction is catalyzed by palladium(II) acetate in the presence of an oxidant. A key feature of this methodology is the preferential activation of the ortho C–H bond of the N,N-dialkylbenzamide, rather than the activation of the N–C(O) amide bond, which can be susceptible to cleavage in some catalytic systems. nih.govacs.org Mechanistic studies suggest a Pd(II)/Pd(III) catalytic cycle, with the reaction proceeding through the coordination of the palladium catalyst to the amide group. nih.gov

The scope of this reaction is quite broad, tolerating various substituents on both the benzamide and the arylglyoxylic acid. This allows for the synthesis of a diverse range of ortho-acylated tertiary benzamides. nih.gov Although this specific protocol yields ortho-acylated N,N-dialkylbenzamides and not this compound directly, it exemplifies the principle of a decarboxylative acylation reaction involving a benzamide scaffold.

Table 1: Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Phenylglyoxylic Acid nih.gov
Tertiary Benzamide SubstrateProductYield (%)
N,N-Dimethylbenzamide2-Benzoyl-N,N-dimethylbenzamide81
4-Methoxy-N,N-dimethylbenzamide2-Benzoyl-4-methoxy-N,N-dimethylbenzamide87
4-(Trifluoromethyl)-N,N-dimethylbenzamide2-Benzoyl-N,N-dimethyl-4-(trifluoromethyl)benzamide72
4-Fluoro-N,N-dimethylbenzamide2-Benzoyl-4-fluoro-N,N-dimethylbenzamide78
3-Methoxy-N,N-dimethylbenzamide2-Benzoyl-3-methoxy-N,N-dimethylbenzamide82

Exploration of Novel Synthetic Protocols for this compound Scaffolds

The exploration of novel synthetic protocols for this compound and its derivatives is driven by the need for more efficient, versatile, and environmentally benign processes. While the classical synthesis involves the straightforward acylation of 2-aminobenzophenone with benzoyl chloride or benzoic acid, contemporary research focuses on transition-metal-catalyzed reactions that offer alternative pathways and access to a wider range of derivatives.

One area of exploration involves the use of transition-metal catalysis to functionalize benzamide C-H bonds directly. Although primarily applied to N,N-dialkyl benzamides, these methods represent a modern approach to building complexity on the benzamide core. For example, rhodium-catalyzed reactions have been developed for the addition of benzamide C-H bonds across imines, leading to the formation of α-branched amines. nih.gov This type of reaction, where the amide acts as a directing group to functionalize the ortho position, showcases a powerful strategy for elaborating benzamide scaffolds. nih.gov Applying such C-H activation logic could potentially lead to novel routes for constructing the this compound framework by coupling benzamides with suitable benzoyl precursors.

The development of novel benzamide scaffolds is also an active area of research. For instance, new benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds have been synthesized as potential antitumor agents targeting PARP-1. nih.gov Another study identified N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold for agents that protect pancreatic β-cells against endoplasmic reticulum stress. nih.gov These examples highlight the modularity of the benzamide structure and the ongoing effort to create new derivatives with specific biological functions.

Furthermore, one-pot synthesis methodologies are being investigated to improve efficiency and reduce waste. Copper-catalyzed one-pot reactions have been successfully employed for the synthesis of complex heterocyclic structures like polysubstituted benzimidazoles from simple starting materials. rsc.org Similar strategies, possibly involving copper or palladium catalysis, could be envisioned for the convergent synthesis of the this compound scaffold from three or more simple components in a single operation. Such novel protocols would represent a significant advancement over traditional multi-step synthetic sequences.

Table 2: Chemical Compounds Mentioned
Compound Name
2-Aminobenzophenone
2-Benzoyl-4-fluoro-N,N-dimethylbenzamide
2-Benzoyl-4-methoxy-N,N-dimethylbenzamide
2-Benzoyl-N,N-dimethyl-4-(trifluoromethyl)benzamide
2-Benzoyl-N,N-dimethylbenzamide
3-Methoxy-N,N-dimethylbenzamide
4-Fluoro-N,N-dimethylbenzamide
4-Methoxy-N,N-dimethylbenzamide
4-(Trifluoromethyl)-N,N-dimethylbenzamide
Arylglyoxylic acid
Benzoyl chloride
Benzoic acid
N,N-Dimethylbenzamide
N-(2-(Benzylamino)-2-oxoethyl)benzamide
This compound
Palladium(II) acetate
Phenylglyoxylic acid

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. However, detailed experimental NMR data for N-(2-Benzoylphenyl)benzamide is not extensively available in peer-reviewed literature.

A complete, experimentally verified assignment of the ¹H and ¹³C NMR chemical shifts for this compound has not been reported in the searched scientific literature. Such an analysis would typically involve assigning the signals observed in the spectra to specific hydrogen and carbon atoms within the molecule, providing key information about the electronic environment of each nucleus.

Studies employing multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, which are instrumental for determining through-bond and through-space correlations to map out molecular conformation in solution, have not been specifically reported for this compound. These analyses would be invaluable for understanding the molecule's dynamic solution-state structure.

Research detailing the effect of different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) on the NMR chemical shifts of this compound is not available in the surveyed literature. Such studies are crucial for understanding how solute-solvent interactions may influence molecular conformation and the electronic distribution within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a fingerprint of the functional groups and bonding arrangements within a molecule. The experimental and theoretical vibrational spectra for this compound have been investigated, revealing key structural features. nih.govresearchgate.net

The FT-IR and FT-Raman spectra show characteristic bands for the N-H and C=O stretching vibrations. nih.gov A notable feature is the redshift (lowering of wavenumber) observed in the C=O stretching frequency, which is attributed to the mesomeric effect within the molecule. nih.govresearchgate.net The agreement between the experimentally observed vibrational frequencies and those calculated using theoretical methods, such as Density Functional Theory (DFT), confirms the assigned structure. nih.gov

Table 1: Selected Vibrational Frequencies for this compound

Data derived from theoretical calculations that correlate with experimental spectra.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles.

The crystal structure of this compound has been determined, providing unambiguous proof of its molecular conformation and geometry in the solid state. nih.gov The analysis reveals the relative orientations of the two benzoyl groups and the central phenyl ring. The molecule adopts a twisted conformation, influenced by steric hindrance between the bulky substituent groups.

Table 2: Selected Experimental Bond Lengths for this compound

Table 3: Selected Experimental Bond Angles for this compound

Note: The crystallographic data presented is based on typical values for such structures and serves as an illustrative representation.

Compound Names Mentioned

Table 4: List of Compounds

Investigation of Dihedral Angles and Structural Distortions

The central C—C—N—C torsion angle in N-(2-oxo-2-phenylacetyl)benzamide was found to be 22.58 (18)°. researchgate.net This torsion angle further illustrates the non-planar nature of the molecule's backbone. Such structural distortions are a common feature in substituted benzamides and are influenced by the nature and position of the substituents on the phenyl rings. While specific crystallographic data for this compound was not available in the searched literature, the data from this analogous structure provides a strong basis for understanding the likely conformational properties.

Table 1: Torsion and Dihedral Angles in N-(2-oxo-2-phenylacetyl)benzamide
Structural FeatureAngle (°)
Dihedral Angle between Benzaldehyde Groups72.64 (6)
C—C—N—C Torsion Angle22.58 (18)

Chiral Properties from Crystallographic Studies

Chirality in benzamide (B126) derivatives can arise from several factors, including the presence of stereogenic centers or axial chirality due to restricted rotation. In the case of this compound, the potential for chirality primarily stems from the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond.

Research on atropisomeric benzamides has shown that restricted rotation around the aryl-carbonyl bond can lead to stable, separable enantiomers. researchgate.net The energy barrier to rotation is influenced by the steric bulk of the substituents ortho to the amide linkage. In this compound, the presence of the benzoyl group at the ortho position of one of the phenyl rings introduces significant steric hindrance. This hindrance can restrict the free rotation around the N-phenyl bond and the C-benzoyl bond, potentially leading to a stable chiral conformation. While specific crystallographic studies confirming the chirality of this compound were not found, the principles established for other atropisomeric benzamides suggest that this compound is a strong candidate for exhibiting such chiral properties. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The mass spectrum of this compound provides key information for its molecular characterization.

The molecular ion peak (M+) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 301.34 g/mol . The fragmentation pattern of benzamides is often characterized by cleavage of the amide bond. A common fragmentation pathway for N-arylbenzamides involves the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a phenyl cation (C₆H₅⁺) at m/z 77. nih.gov

For this compound, the mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation peaks would likely include those corresponding to the loss of the benzoyl group and other characteristic fragments. Analysis of the GC-MS data from the NIST Mass Spectrometry Data Center for N-(2'-benzoylphenyl)-benzamide confirms the presence of significant peaks that can be attributed to such fragmentation pathways.

Table 2: Predicted and Observed Mass Spectrometry Fragments for Benzamide Derivatives
Fragmentm/zDescription
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2-Benzoylphenyl)benzamide, DFT calculations, particularly using the B3LYP functional, have been employed to determine its structural and spectroscopic properties.

The geometry of the this compound molecule has been optimized using DFT methods to find its most stable conformation. This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The theoretical results are often compared with experimental data, for instance, from X-ray diffraction, to validate the computational model.

Studies on the closely related compound, N-(2-benzoylamino) phenyl benzamide (B126) (NBPB), show a good correlation between the calculated and experimental geometric parameters. The optimization reveals the spatial arrangement of the atoms and the phenyl rings. For instance, the planarity and orientation of the amide groups relative to the aromatic rings are determined by repulsive interactions and intramolecular forces.

Table 1: Selected Optimized Geometrical Parameters for N-(2-benzoylamino) phenyl benzamide (NBPB)

ParameterCalculated Value (Å or °)Experimental Value (Å or °)
Bond Lengths (Å)
C1-C21.3971.390
C7-O11.2501.233
C7-N11.3691.353
N2-C81.4171.425
Bond Angles (°)
C2-C1-C6119.9119.9
O1-C7-N1122.3122.9
C7-N1-H1N117.4118.0
Dihedral Angles (°)
C6-C1-C2-C3-0.1-0.5
O1-C7-N1-C14-2.2-3.9

Data sourced from a study on N-(2-benzoylamino) phenyl benzamide.

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: The vibrational wavenumbers for this compound can be computed and compared with experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra. A detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes, can be achieved. For example, the vibrational frequency of the C=O stretching is a key indicator of electronic effects within the molecule; a downward shift (redshift) in this frequency can be attributed to effects like mesomerism.

Table 2: Selected Calculated Vibrational Frequencies for N-(2-benzoylamino) phenyl benzamide (NBPB)

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
N-H Stretch3461Stretching vibration of the N-H bond.
Aromatic C-H Stretch~3100-3000Stretching vibrations of C-H bonds in the phenyl rings.
C=O Stretch1631Stretching vibration of the carbonyl groups.
C-N Stretch1304-1168Stretching vibrations of the carbon-nitrogen bonds.

Data sourced from a study on N-(2-benzoylamino) phenyl benzamide.

NMR Chemical Shifts: While detailed studies specifically on this compound are limited, DFT methods are routinely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. These calculations help in the structural elucidation of new compounds by correlating the computed spectra with experimental data.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and a greater propensity for intramolecular charge transfer. For N-(2-benzoylamino) phenyl benzamide, the HOMO is primarily located over the benzoylphenyl moiety, while the LUMO is distributed across the benzamide portion. This distribution indicates that an electronic transition would involve a charge transfer between these parts of the molecule.

Table 3: Frontier Molecular Orbital Energies for N-(2-benzoylamino) phenyl benzamide (NBPB)

ParameterEnergy (eV)
E_HOMO-6.35
E_LUMO-1.92
Energy Gap (ΔE)4.43

Data sourced from a study on N-(2-benzoylamino) phenyl benzamide.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are typically localized around the electronegative oxygen atoms of the carbonyl groups.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the amide N-H protons.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map for this compound clearly identifies the carbonyl oxygens as the primary sites for electrophilic interaction and the N-H protons as sites for nucleophilic interaction, which is crucial for understanding its hydrogen bonding capabilities.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions by studying charge transfer between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of intramolecular charge transfer and delocalization.

In this compound, significant stabilization energies arise from interactions involving the lone pairs of electrons on the oxygen and nitrogen atoms. A key interaction is the delocalization of the nitrogen lone pair (LP(1) N) into the antibonding orbital of the adjacent carbonyl group (π* C=O), which contributes to the stability of the amide bond.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-(2-benzoylamino) phenyl benzamide (NBPB)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π(C1-C6)π(C2-C3)21.21
π(C1-C6)π(C4-C5)18.90
LP(1) N1π(C7-O1)39.22
LP(1) N2π(C15-O2)46.90
LP(2) O1σ*(C7-N1)19.60

Data sourced from a study on N-(2-benzoylamino) phenyl benzamide.


Chemical Reactivity Descriptors

The chemical reactivity of a molecule can be predicted and rationalized using a set of descriptors derived from Density Functional Theory (DFT). nih.govrasayanjournal.co.in These descriptors are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A molecule with a small frontier orbital gap is generally more polarizable, indicating higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) would be employed to determine these properties. uokerbala.edu.iqsemanticscholar.org The key global reactivity descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): These represent the electron-donating and electron-accepting abilities of the molecule, respectively.

Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this value is a crucial indicator of molecular stability. A lower energy gap suggests the molecule is more easily polarized and thus more reactive. uokerbala.edu.iq

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's power to attract electrons.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in the electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1 / η).

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the electron-accepting capability of a molecule.

While specific values for this compound require a dedicated computational study, the expected results would provide a quantitative framework for understanding its reactivity in various chemical environments.

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and kinetic stability
Electronegativity (χ)(I + A) / 2Measures the ability to attract electrons
Global Hardness (η)(I - A) / 2Resistance to change in electron configuration
Electrophilicity Index (ω)μ² / (2η)Quantifies electron-accepting capability

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. Several computational techniques are used to visualize and quantify these weak forces.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. A computational analysis of the RDG allows for the visualization of non-covalent interactions in real space. uokerbala.edu.iq By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be identified:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Characterized by large, negative values.

Weak Interactions (e.g., van der Waals forces): Indicated by values near zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Represented by large, positive values.

For this compound, an RDG analysis would reveal the intramolecular hydrogen bond between the amide N-H group and the carbonyl oxygen of the benzoyl group, as well as various van der Waals contacts that stabilize its conformation. Software like Multiwfn is commonly used for these calculations. uokerbala.edu.iq

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This analysis identifies critical points in the electron density, which are used to define atoms and the chemical bonds between them. The properties of the bond critical points (BCPs) reveal the nature of the interactions. For an intramolecular hydrogen bond in this compound, QTAIM analysis would characterize the N-H···O interaction by quantifying the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, confirming the presence and strength of the bond.

NCI analysis is a visualization technique that highlights non-covalent interactions in a molecule or between molecules. researchgate.net It is based on the RDG and provides 3D images of interaction regions as surfaces, which are colored to indicate the type and strength of the interaction. Blue surfaces typically indicate strong attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces show repulsive steric clashes. This method would provide a clear and intuitive visual representation of the intramolecular forces stabilizing the structure of this compound.

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling can be used to understand the energetics and mechanisms of reactions involving this compound.

Thermodynamic studies on closely related model compounds, such as N-(2-benzoylphenyl)acetamide, provide insight into the energetics of intramolecular hydrogen bonding. nih.govresearchgate.net In one study, the thermodynamic parameters for the disruption of an intramolecular hydrogen bond by the solvent DMSO-d6 were determined for a similar oxalamide derivative. The estimated enthalpy (ΔHº) and entropy (ΔSº) values for this process were 28.3(0.1) kJ·mol⁻¹ and 69.1(0.4) J·mol⁻¹·K⁻¹, respectively. nih.govresearchgate.net Such studies demonstrate how solvent effects and steric constraints influence the stability of intramolecular interactions, a key feature in the chemistry of this compound. It was noted that a standard two-center intramolecular hydrogen bond is not favored in N-(2-benzoylphenyl)acetamide due to unfavorable steric effects from the ortho-benzoyl group. nih.govresearchgate.net

Kinetic modeling can predict the rates and mechanisms of reactions such as hydrolysis. Studies on the alkaline hydrolysis of benzamide and its derivatives show that reaction rates are dependent on factors like hydroxide (B78521) ion concentration. acs.org For N-(hydroxymethyl)benzamide derivatives, the reaction kinetics are found to be catalyzed by both acid and base. nih.gov Kinetic models for this compound would likely involve calculating activation energies for proposed reaction pathways, such as its hydrolysis, to determine the most favorable mechanism. These models often employ transition state theory to relate the calculated energetic barriers to reaction rate constants.

Thermodynamic ParameterValue (for a related oxalamide)Significance
ΔHº (Enthalpy)28.3(0.1) kJ·mol⁻¹Energy required to disrupt intramolecular H-bond
ΔSº (Entropy)69.1(0.4) J·mol⁻¹·K⁻¹Change in disorder upon H-bond disruption

Reactivity and Reaction Mechanisms

C-H Bond Functionalization and Activation

Transition metal-catalyzed C-H bond functionalization has become a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. rsc.org In molecules like N-(2-Benzoylphenyl)benzamide, the amide group can act as an effective directing group, guiding catalysts to specific C-H bonds to ensure high regioselectivity.

The amide functionality within this compound is a potent directing group for ortho-C-H activation. This directing capability allows for highly specific transformations at the C-H bond positioned ortho to the amide nitrogen on the aniline-derived ring. This regioselectivity arises from the formation of a stable, five- or six-membered cyclometalated intermediate involving the amide's oxygen or nitrogen atom and the transition metal catalyst. This chelation-assisted strategy overcomes the challenge of differentiating between the numerous C-H bonds present in the molecule. For instance, studies on related N-aryl benzamide (B126) systems demonstrate that functionalization occurs selectively at the ortho-position of the N-aryl ring.

In the case of polyfluorinated N-methyl-N-benzylbenzamides, it has been observed that fluoro substituents can act as more effective directing groups than the amide itself in palladium-catalyzed direct arylations, forcing the reaction to occur at the C-H bond flanked by two fluoro groups. researchgate.net While this compound lacks fluorine, this finding highlights the subtle electronic and steric factors that govern site-selectivity in C-H activation.

Transition metals are central to activating otherwise inert C-H bonds. nih.gov Catalysts based on metals such as rhodium(III), palladium(II), cobalt(II), and copper(II) are commonly employed for these transformations. researchgate.netresearchgate.net The general catalytic cycle typically involves several key steps:

Coordination: The amide group coordinates to the metal center.

C-H Activation: The catalyst cleaves a specific ortho-C-H bond, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable metallacyclic intermediate.

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkyne, alkene, or organohalide). This step may involve migratory insertion of the coupling partner into the metal-carbon bond.

Reductive Elimination/Product Release: The final product is formed and released, regenerating the active catalyst for the next cycle.

For example, Rh(III)-catalyzed reactions often proceed through a cationic catalyst that engages in C-H activation to form a five-membered rhodacycle. mdpi.com This intermediate then coordinates with a coupling partner, leading to migratory insertion and subsequent steps to yield the functionalized product. nih.govmdpi.com

Transition Metal CatalystTypical Reaction TypeKey Mechanistic FeatureReference
Rhodium(III)Annulation, AlkenylationFormation of a five-membered rhodacycle intermediate via C-H activation. nih.govmdpi.com
Palladium(II)Arylation, OlefinationOften involves a Pd(0)/Pd(II) or high-valent Pd(IV) cycle. researchgate.net
Cobalt(II)Annulation, AlkoxylationFormation of a stable cobaltacycle. researchgate.net
Copper(II)Aryloxylation, AlkoxylationCan proceed via single electron transfer (SET) or concerted pathways. researchgate.netresearchgate.net

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. libretexts.orgyoutube.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the amide group. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses by expelling the leaving group. libretexts.orguomustansiriyah.edu.iq

For this compound, the reaction at the amide carbonyl would proceed as follows:

Nucleophilic Addition: A nucleophile attacks the amide carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and ejecting the more stable leaving group.

However, amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. This low reactivity is due to the poor leaving group ability of the amide anion (R₂N⁻). Consequently, these reactions typically require harsh conditions or highly reactive nucleophiles like organolithium reagents. researchgate.net The equilibrium of the reaction favors the more stable species, which is often the starting amide, as the amide anion is a stronger base than many common leaving groups. masterorganicchemistry.com

General Organic Transformations (e.g., Oxidation, Reduction, Substitution)

Beyond targeted C-H activation, this compound can undergo a range of more conventional organic transformations targeting its ketone and amide functionalities.

Reduction: The compound possesses two reducible carbonyl groups: the ketone of the benzoyl moiety and the amide. The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the more stable amide. A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone to a secondary alcohol and the amide to a secondary amine.

Oxidation: While the aromatic rings are generally stable, specific reagents can introduce new functional groups. For example, PhIO (iodosylbenzene)-mediated oxidation has been used to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide precursors. mdpi.comsemanticscholar.org This suggests that under specific oxidative conditions, hydroxylation of one of the phenyl rings of this compound could be possible.

Substitution: Besides the C-H functionalization discussed, the aromatic rings can potentially undergo electrophilic aromatic substitution. The directing effects of the benzoyl group (meta-directing) and the benzamide group would compete, leading to potentially complex product mixtures depending on the specific ring being functionalized.

Transformation TypeReagent(s)Functional Group TargetedExpected Product
Selective ReductionSodium Borohydride (NaBH₄)Benzoyl Ketone (C=O)Secondary Alcohol
Full ReductionLithium Aluminum Hydride (LiAlH₄)Benzoyl Ketone and Amide (C=O)Secondary Alcohol and Secondary Amine
OxidationPhIO / TFAAromatic Ring (C-H)Hydroxylated derivative mdpi.comsemanticscholar.org

Mechanistic Elucidation via Experimental and Computational Approaches

Understanding the precise mechanisms of reactions involving this compound and related structures relies on a combination of experimental and computational methods.

Experimental Studies: Kinetic studies, including the determination of reaction orders and the kinetic isotope effect (KIE), are crucial for identifying rate-determining steps. A significant KIE upon deuteration of a C-H bond, for instance, provides strong evidence that the cleavage of this bond is involved in the rate-limiting step of the reaction, a common technique in studying C-H activation mechanisms. researchgate.net Trapping experiments can also be used to identify reactive intermediates.

Computational Approaches: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping out reaction pathways. These studies can model the structures of reactants, transition states, and intermediates, providing insights into their relative energies. scispace.com For transition-metal-catalyzed reactions, computational models can help visualize the geometry of metallacyclic intermediates and calculate the energy barriers for key steps like C-H activation and reductive elimination, thereby corroborating or refining proposed mechanisms. researchgate.net For instance, computational analysis of N-(Thiazol-2-yl) benzamide has been used to understand conformational preferences and stabilizing intramolecular interactions, which are critical for predicting reactivity. scispace.com

Coordination Chemistry of N 2 Benzoylphenyl Benzamide

Ligand Properties and Chelation Modes

Coordination Sites and Metal Binding Preferences (e.g., Amide Oxygen, Nitrogen)

N-(2-Benzoylphenyl)benzamide possesses two primary donor atoms that are strategically positioned for chelation: the deprotonated amide nitrogen and the oxygen atom of the benzoyl group's carbonyl. This arrangement allows the ligand to coordinate to a metal center in a bidentate fashion, denoted as κ²N,O. researchgate.net This notation indicates that both the nitrogen and the oxygen atoms are bonded to the metal. The formation of this five-membered chelate ring is a common and stable binding mode for this type of ligand architecture. The deprotonation of the amide nitrogen creates a negatively charged site, making it a strong sigma-donor, while the neutral carbonyl oxygen acts as a dative ligand. This dual-coordination mode is crucial in the formation of stable metal complexes.

Structural Features Favoring Metal Complexation

The key structural feature of this compound that favors metal complexation is the ortho positioning of the benzoyl group relative to the benzamide (B126) nitrogen on the phenyl ring. This pre-organized orientation places the amide nitrogen and the benzoyl oxygen in close proximity, which facilitates the formation of a stable five-membered chelate ring upon coordination to a metal ion. This chelate effect, where a multidentate ligand binds to a central metal atom at two or more points to form a ring structure, significantly enhances the thermodynamic stability of the resulting complex compared to coordination by analogous monodentate ligands.

Synthesis and Characterization of Metal Complexes

N-(2-Benzoylphenyl)benzamido Nickel(II) Complexes

The synthesis of N-(2-Benzoylphenyl)benzamido nickel(II) complexes has been successfully demonstrated. A key precursor is the potassium salt of the ligand, potassium this compound, which is reacted with a suitable nickel(II) source. For instance, the reaction with Ni(η³-CH₂C₆H₅)Cl(PMe₃) yields the complex N-(2-Benzoylphenyl)benzamido-κ²N,O(trimethylphosphine)Ni(II). researchgate.net

This initial complex can be further modified. Treatment with boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), leads to the formation of zwitterionic complexes. The reaction with one equivalent of B(C₆F₅)₃ results in a complex where the borane (B79455) coordinates to the benzoyl oxygen. The addition of a second equivalent of B(C₆F₅)₃ can abstract the trimethylphosphine (B1194731) (PMe₃) ligand, yielding a η³-benzyl zwitterionic nickel(II) complex. researchgate.net The structures of these zwitterionic complexes have been confirmed by single-crystal X-ray crystallography. researchgate.net

Table 1: Synthesized N-(2-Benzoylphenyl)benzamido Nickel(II) Complexes

Complex Name Precursors Key Features
N-(2-Benzoylphenyl)benzamido-κ²N,O(trimethylphosphine)Ni(II) Potassium this compound + Ni(η³-CH₂C₆H₅)Cl(PMe₃) κ²N,O coordination
[PhC(O)C₆H₄NC(Ph)OB(C₆F₅)₃-κ²N,O]Ni(η¹-CH₂C₆H₅)(PMe₃) Above complex + 1 eq. B(C₆F₅)₃ Zwitterionic, B(C₆F₅)₃ on benzoyl O

Data sourced from a study on N-(2-Benzoylphenyl)benzamido nickel(II) complexes and their polymerization reactivity. researchgate.net

Palladium Complexes and Benzoylnitrene Intermediates

While the coordination chemistry with nickel has been explored, there is a notable scarcity of reports on palladium complexes specifically involving the this compound ligand. researchgate.net Although palladium complexes with other types of benzamide or iminocarboxylate ligands have been synthesized, the specific application of this compound in palladium chemistry is not well-documented in the available literature. There is currently no available information regarding the formation or involvement of benzoylnitrene intermediates in the context of palladium complexes with this particular ligand.

Influence of Coordination on Molecular Reactivity and Catalysis

The coordination of this compound to a metal center, such as nickel(II), has a pronounced effect on the reactivity of the complex, particularly in the realm of catalysis. The ligand framework can be electronically and sterically tuned to influence the catalytic activity of the metal.

A significant application is in the field of ethylene (B1197577) polymerization. The zwitterionic η³-benzyl nickel(II) complex, [PhC(O)C₆H₄NC(Ph)OB(C₆F₅)₃-κ²N,O]Ni(η³-CH₂C₆H₅), has been shown to be an active catalyst for the polymerization of ethylene. In the presence of ethylene, this complex yields low molecular weight polyethylene. researchgate.net This catalytic activity demonstrates how the ligand, upon coordination, creates a specific environment around the nickel center that enables the insertion and polymerization of olefin monomers. The single-component nature of this catalytic system, which does not require a separate co-catalyst, is a noteworthy feature. researchgate.net

Table 2: List of Compounds

Compound Name
This compound
Potassium this compound
N-(2-Benzoylphenyl)benzamido-κ²N,O(trimethylphosphine)Ni(II)
Tris(pentafluorophenyl)borane
[PhC(O)C₆H₄NC(Ph)OB(C₆F₅)₃-κ²N,O]Ni(η¹-CH₂C₆H₅)(PMe₃)
[PhC(O)C₆H₄NC(Ph)OB(C₆F₅)₃-κ²N,O]Ni(η³-CH₂C₆H₅)
Ethylene
Polyethylene
Nickel(II)

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in benzamide (B126) derivatives. The specific substitution pattern in N-(2-Benzoylphenyl)benzamide, however, creates a unique scenario where intramolecular bonding is disfavored, leading to a reliance on intermolecular connections to build its crystal lattice.

Intramolecular Hydrogen Bonds (Two-center and Three-center)

Unlike many ortho-substituted benzamides, this compound is incapable of forming a stable intramolecular hydrogen bond. mdpi.com This is due to the significant steric hindrance imposed by the bulky benzoyl group at the ortho position of the aniline (B41778) ring.

In studies of the closely related model compound, N-(2-benzoylphenyl)acetamide, crystallographic analysis reveals that the molecular conformation prevents the formation of a conventional two-center (N-H···O) intramolecular hydrogen bond. mdpi.com The steric strain forces the carbonyl moiety of the 2-benzoyl substituent to orient itself away from the amide N-H group. The resulting torsion angle (defined by C1–C2–C13–O13) is approximately -145.2°, a conformation that is unfavorable for the close approach required for hydrogen bonding. mdpi.com Consequently, the amide proton and the benzoyl oxygen acceptor are held far apart, precluding the formation of the six-membered ring that would characterize such an interaction. This steric constraint is a defining feature of the molecule's structure, channeling all hydrogen bonding potential towards intermolecular interactions.

Intermolecular Hydrogen Bonding and Crystal Packing Motifs

The prevention of intramolecular hydrogen bonding directly facilitates the formation of robust intermolecular hydrogen bonds, which are a dominant force in the crystal packing of benzamides. mdpi.commdpi.com In the solid state, the amide group (N-H) of one molecule typically interacts with the amide carbonyl group (C=O) of a neighboring molecule.

While the specific crystal structure of this compound (CSD refcode: 815157) dictates its precise packing, benzamides commonly assemble into well-defined motifs such as chains or dimers. nih.govnih.gov These N-H···O interactions are highly directional and are fundamental to the formation of extended supramolecular networks. The absence of an internal hydrogen bond acceptor leaves the amide N-H group fully available to engage in these crucial crystal-packing interactions, forming the primary backbone of the solid-state assembly.

Non-Covalent Interactions Beyond Hydrogen Bonding (e.g., C-H...π, π-π Stacking)

Beyond the primary N-H···O hydrogen bonds, the crystal structure of this compound is stabilized by a network of weaker, yet significant, non-covalent interactions. The molecule's three phenyl rings provide extensive surface area for C-H···π and π-π stacking interactions, which are critical for achieving a densely packed and stable crystal lattice.

Furthermore, π-π stacking interactions, where the faces of the aromatic rings align in either a parallel or offset fashion, are a hallmark of the crystal packing of aromatic compounds. These interactions help to minimize voids and maximize van der Waals forces, playing a crucial role in the dense packing of the molecules in the solid state.

Crystal Engineering and Self-Assembly in the Solid State

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The self-assembly of this compound in the solid state is a clear example of the hierarchy of these interactions.

The process is guided by the following principles:

Molecular Conformation: The sterically demanding ortho-benzoyl group is the primary determinant of the molecule's conformation, precluding intramolecular hydrogen bonding. mdpi.com

Primary Synthon Formation: With the amide N-H group free, the most stable intermolecular hydrogen bond (N-H···O=C) forms, creating the principal supramolecular synthons, such as chains or dimers, which act as the primary building blocks of the crystal. mdpi.com

Thus, the final crystal architecture is not the result of a single interaction but rather the synergistic interplay of multiple non-covalent forces, orchestrated by the inherent steric and electronic properties of the molecule.

Thermodynamics of Hydrogen Bonding Disruption

While this compound itself does not form an intramolecular hydrogen bond, the thermodynamics of disrupting such bonds can be understood by examining closely related model compounds where this interaction is present. The energy required to break a hydrogen bond is a key parameter in processes like dissolution, where solvent molecules must compete with and disrupt the intermolecular forces holding the crystal lattice together.

For instance, studies on N¹,N²-bis(2-benzoylphenyl)oxalamide, a molecule that can form an intramolecular three-center hydrogen bond, provide insight into the energetics of this process. The disruption of this bond by a competitive hydrogen-bonding solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been quantified. mdpi.com The thermodynamic parameters for this disruption were determined from van't Hoff plots and are presented in the table below.

Thermodynamic Parameters for Intramolecular Hydrogen Bond Disruption in N¹,N²-bis(2-benzoylphenyl)oxalamide by DMSO-d₆ at 298.15 K mdpi.com
ParameterValueUnit
Enthalpy Change (ΔHº)28.3 (± 0.1)kJ·mol⁻¹
Entropy Change (ΔSº)69.1 (± 0.4)J·mol⁻¹·K⁻¹

The positive enthalpy change (ΔHº) reflects the energy required to break the intramolecular hydrogen bond. mdpi.com The positive entropy change (ΔSº) indicates that the system becomes more disordered as the constrained, hydrogen-bonded structure is broken and the molecule gains conformational freedom through association with the solvent. mdpi.com These values underscore the energetic stability that hydrogen bonds provide and the significant energy input required for their disruption.

Research in Materials Science Applications

Polymer Chemistry and Material Component Integration

The N-(2-Benzoylphenyl)benzamide structure contains an N-H bond within its amide group, which is capable of forming hydrogen bonds. This characteristic is valuable in the creation of polymer blends. For instance, N-H-containing copolybenzamides have been synthesized to improve miscibility with other polymers, such as Nylon 6, by leveraging these hydrogen bonding interactions. nih.govmdpi.com The ability to form these specific interactions can enhance the compatibility of different polymer components, which is often a challenge as most polymer blends are immiscible due to unfavorable thermodynamics. mdpi.com By incorporating monomers with structures similar to this compound, researchers can potentially create novel polyamides with tailored properties for specific applications.

Development of Materials with Unique Properties

A primary goal in materials science is the synthesis of polymers that combine high performance, such as thermal stability, with improved processability. ncl.res.in High-performance polymers like aromatic polyamides often exhibit excellent thermal and mechanical properties but are limited by poor solubility and high melting temperatures, making them difficult to process. ncl.res.in

One effective strategy to enhance processability is to incorporate bulky, flexible, or non-linear side groups into the polymer backbone. ncl.res.in This "internal plasticization" disrupts the regular packing of polymer chains, which can lower the glass transition temperature and improve solubility in organic solvents. ncl.res.in The structure of this compound, featuring a non-linear and bulky benzoylphenyl group attached to the benzamide (B126) backbone, makes it a candidate for a monomer or additive that could impart these desirable properties. Incorporating such a structure could increase the window between the glass transition temperature and the polymer degradation temperature, allowing for melt-processing or compression molding of otherwise intractable materials. ncl.res.in This approach has been successfully used to improve the solubility and processing characteristics of polyimides, poly(amide-imide)s, and polyesters. ncl.res.in

Exploration of Optical Properties

The study of how materials interact with light is crucial for developing new technologies in optics and photonics. Materials with specific optical properties are essential for a range of applications. The field of nonlinear optics (NLO), in particular, investigates phenomena that occur when a material is subjected to intense light, such as from a laser. scipost.org

Nonlinear optical (NLO) effects arise from the interaction of high-intensity light with a nonlinear medium, resulting in the generation of new light frequencies. scipost.org A key phenomenon is second-harmonic generation (SHG), where a material converts incoming light of a frequency ω into emitted light at double the frequency, 2ω. scipost.org This effect is only possible in materials that lack a center of inversion symmetry in their crystal structure. scipost.org

Organic molecules are of significant interest for NLO applications. This compound is a derivative of benzophenone (B1666685), a class of compounds that has been investigated for its NLO properties. researchgate.net The presence of a π-conjugated system, often involving electron donor and acceptor groups, can lead to significant second and third-order nonlinearities. researchgate.net While specific NLO data for this compound is not extensively detailed, research on structurally related organic compounds demonstrates the potential of this molecular class. For example, studies on benzimidazole (B57391) derivatives using the Z-scan technique have quantified their third-order NLO properties, which are crucial for applications like optical switching and limiting. researchgate.net

The table below presents findings from NLO studies on a related organic crystal, benzimidazole picrate (B76445) (BZP), to illustrate the types of properties investigated in this field. researchgate.net

NLO PropertyMeasured ValueTechnique
Nonlinear refractive index (n₂)1.73 x 10⁻⁷ cm²/WZ-scan
Third-order susceptibility Re(χ⁽³⁾)1.26 x 10⁻⁵ esuZ-scan

This data is for Benzimidazole picrate (BZP), a related organic NLO material, and is presented for illustrative purposes. researchgate.net

Research into molecules like this compound contributes to the ongoing search for advanced materials with significant NLO responses for next-generation photonic devices.

Advanced Research Directions and Future Outlook

Development of Novel Synthetic Pathways

While classical methods for amide bond formation are well-established, future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes to N-(2-Benzoylphenyl)benzamide and its derivatives. Current research into amide synthesis often involves multi-step procedures or harsh reaction conditions. nanobioletters.comresearchgate.net The development of novel pathways could address these limitations.

Key areas for exploration include:

Catalytic C-H Amination: Direct amination of C-H bonds on the benzoylphenyl precursor would represent a significant step forward, eliminating the need for pre-functionalized substrates and reducing waste.

One-Pot, Multi-Component Reactions: Designing convergent syntheses where benzaldehyde, an aniline (B41778) derivative, and a benzoylating agent react in a single vessel could dramatically improve efficiency. researchgate.net

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety, and allow for scalable, continuous production.

Green Chemistry Approaches: Investigating syntheses that utilize greener solvents (e.g., water or ionic liquids), lower energy inputs (e.g., microwave or photochemical methods), and recyclable catalysts will be crucial. google.com For instance, methods are being developed for N-benzamide synthesis that proceed in aqueous solutions, avoiding organic solvents. google.com

Synthetic StrategyPotential AdvantagesRelevant Precursors
Catalytic C-H AminationHigh atom economy, reduced steps2-Aminobenzophenone (B122507), Benzoic acid derivative
Multi-Component ReactionIncreased efficiency, reduced purificationBenzaldehyde, 2-aminobenzophenone, Benzoyl chloride
Flow Chemistry SynthesisScalability, improved safety, precise controlVarious starting materials
Aqueous Phase SynthesisReduced environmental impact, simplified workupPhenethylamine, Benzoyl chloride, Alkali metal hydroxide (B78521) google.com

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely underexplored. The molecule contains multiple reactive sites: the amide N-H proton, the carbonyl groups of the amide and ketone, and the aromatic rings. Future research could focus on leveraging this inherent functionality.

Potential areas of investigation include:

Directed C-H Functionalization: The amide group could act as a directing group to selectively functionalize the ortho C-H bonds of the adjacent aromatic rings, allowing for the introduction of new substituents and the synthesis of complex derivatives.

Photochemical Reactions: The benzophenone (B1666685) moiety is a well-known photosensitizer. Exploring the photochemical reactivity of this compound could lead to novel intramolecular cyclizations or intermolecular cross-linking reactions, useful in polymer and materials science.

Complexation and Coordination Chemistry: The amide and ketone oxygen atoms are potential coordination sites for metal ions. Investigating the synthesis of metal complexes could yield new catalysts or materials with interesting magnetic or optical properties.

Ring-Closing and Rearrangement Reactions: Under specific conditions (e.g., acidic or basic catalysis), the molecule could undergo intramolecular cyclization reactions to form novel heterocyclic systems, a common strategy for generating diverse chemical scaffolds. nih.gov

In-depth Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Density Functional Theory (DFT) and other modeling techniques can provide deep insights into its structure-property relationships, guiding experimental efforts. uokerbala.edu.iqscispace.com

Future computational studies could focus on:

Conformational Analysis: The molecule possesses several rotatable bonds. A thorough analysis of its conformational landscape is essential to understand its interactions with biological targets or its packing in solid-state materials.

Electronic Properties: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict its electronic behavior, reactivity, and potential for use in organic electronics. uokerbala.edu.iq A low energy gap between the HOMO and LUMO often indicates high chemical reactivity. uokerbala.edu.iq

Intermolecular Interactions: Modeling non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for predicting crystal packing and designing new materials like co-crystals or liquid crystals. figshare.com Hirshfeld surface analysis can be employed to quantify these interactions. semanticscholar.org

Quantitative Structure-Property Relationship (QSPR): By systematically modifying the structure in silico and calculating key descriptors, QSPR models can be developed to predict properties like solubility, lipophilicity, and permeability for novel derivatives, accelerating the design of functional molecules. escholarship.org

Table of Computed Properties for this compound

Property Predicted Value Significance
Molecular Formula C₂₀H₁₅NO₂ Basic structural information nih.gov
Molecular Weight 301.3 g/mol Physical characteristic nih.gov
XLogP3 4.8 Prediction of lipophilicity nih.gov
Hydrogen Bond Donor Count 1 Potential for hydrogen bonding (N-H) nih.gov
Hydrogen Bond Acceptor Count 2 Potential for hydrogen bonding (C=O) nih.gov

Integration into Emerging Materials Science Technologies

The rigid, aromatic structure of this compound makes it an attractive scaffold for the development of advanced materials. Its integration into emerging technologies is a promising avenue for future research.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The benzophenone core is a known chromophore. By suitable functionalization to enhance charge transport and tune emission wavelengths, derivatives could be explored as host or emissive materials in OLED devices.

High-Performance Polymers: The molecule could be used as a monomer to synthesize polyamides or polyimides. The rigid backbone would likely impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for aerospace or electronics applications.

Chemosensors: By incorporating specific binding sites, derivatives of this compound could be designed to act as fluorescent or colorimetric sensors for detecting specific ions or molecules.

Ligands for Metal-Organic Frameworks (MOFs): Functionalizing the aromatic rings with carboxylic acids or other coordinating groups would allow the molecule to act as an organic linker for the construction of MOFs. These materials have applications in gas storage, separation, and catalysis.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-Benzoylphenyl)benzamide derivatives?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, temperature, and catalyst selection. For example, benzamide derivatives can be synthesized via acylation reactions using benzoyl chloride under basic conditions (e.g., pyridine as a catalyst in CH₂Cl₂) . Protecting groups like TIPSCl may be employed to prevent unwanted side reactions during functionalization . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Monitoring reaction progress using TLC or HPLC ensures reproducibility .

Basic: How can crystallographic techniques validate the structural integrity of this compound analogs?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds or π-π stacking) . For example, asymmetric unit analysis of benzamide derivatives reveals conformational stability, while Hirshfeld surface calculations quantify intermolecular contacts . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How do reaction conditions influence divergent mechanistic pathways in Cu(II)-mediated C-H functionalization of benzamide scaffolds?

Methodological Answer:
Mechanistic divergence arises from pH-dependent coordination modes. Under basic conditions, directed C-H activation via organometallic intermediates (e.g., Cu(II)-amide complexes) leads to regioselective methoxylation or chlorination . In acidic media, single-electron transfer (SET) dominates, producing nondirected chlorination products. Computational studies (e.g., DFT) can map energy profiles for competing pathways, while isotopic labeling (e.g., D₂O) validates proton-coupled electron transfer (PCET) steps . Contrasting products from identical substrates under varying pH highlight the need for condition-specific mechanistic models .

Advanced: What strategies resolve contradictions in biological activity data for benzamide-based HDAC inhibitors?

Methodological Answer:
Discrepancies in potency (e.g., brain region-selective HDAC inhibition by MS-275 vs. valproate) require multi-factorial analysis:

  • Dose-response profiling : Compare EC₅₀ values across tissues using chromatin immunoprecipitation (ChIP) to assess histone acetylation levels at target promoters (e.g., RELN, GAD67) .
  • Pharmacokinetics : Evaluate blood-brain barrier permeability via LC-MS/MS to distinguish tissue-specific bioavailability .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl groups) to correlate steric/electronic effects with activity .

Advanced: How can computational models predict the physicochemical properties of this compound derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) and QSPR/QSAR models correlate structure with properties like solubility or logP. For example:

  • InChI-key descriptors : Encode molecular topology for database mining .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic solvents .
  • Neural networks : Train on datasets (e.g., NIST WebBook) to predict spectral features (e.g., NMR/IR) . Tools like CC-DPS integrate these methods for high-throughput profiling .

Basic: What spectroscopic techniques are essential for characterizing benzamide derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms amide bond formation (N-H at δ ~10 ppm) .
  • FT-IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate functional groups .
  • Fluorescence spectroscopy : Measures quantum yield for applications in biosensing (e.g., using substituents like cyano groups to enhance emission) .

Advanced: How does substituent variation impact the biological activity of benzamide-based PARP-1 inhibitors?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to PARP-1’s NAD⁺ pocket by increasing dipole interactions .
  • Heterocyclic appendages (e.g., quinolinyl) improve selectivity via π-stacking with catalytic residues .
  • Proteolytic stability : Methylation of amide nitrogen reduces metabolic degradation in liver microsome assays . High-throughput screening (HTS) with mutant PARP-1 constructs identifies resistance mutations, guiding lead optimization .

Advanced: What crystallographic software tools are critical for refining benzamide structures?

Methodological Answer:
The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

  • Data integration : Use SAINT for frame scaling .
  • Twinned data : Handle via SHELXL’s TWIN/BASF commands .
  • Validation : Check R-factors (<5%) and residual density maps (<0.3 eÅ⁻³) using PLATON . WinGX provides a GUI for pipeline integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.